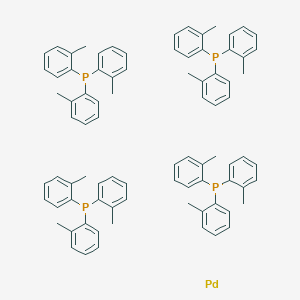![molecular formula C31H21F4N3O7 B11927453 3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Janelia Fluor 525, SE is a yellow fluorescent dye with excitation and emission maxima at 525 nm and 549 nm, respectively . It is widely used in various imaging techniques due to its high quantum yield and photostability . The compound is supplied as an NHS ester, making it reactive towards primary amines .
Preparation Methods
The synthesis of Janelia Fluor 525, SE involves the incorporation of azetidine rings into classic fluorophore structures, which significantly enhances brightness and photostability . The synthetic route typically starts from simple fluorescein derivatives and employs a Pd-catalyzed cross-coupling strategy . This method allows for precise tuning of the spectral and chemical properties of the dye . Industrial production methods are not explicitly detailed in the available literature, but the compound is produced under license from the Howard Hughes Medical Institute .
Chemical Reactions Analysis
Janelia Fluor 525, SE primarily undergoes substitution reactions due to the presence of the NHS ester group . This reactive group allows the dye to couple with primary amines, forming stable amide bonds . Common reagents used in these reactions include primary amine-containing compounds, and the reactions are typically carried out in anhydrous solvents like DMSO or DMF . The major product formed is the amide-linked fluorescent conjugate .
Scientific Research Applications
Janelia Fluor 525, SE is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Its applications include:
Confocal Microscopy: Suitable for high-resolution imaging of live and fixed cells.
Super Resolution Microscopy (SRM): Used in techniques like dSTORM for single-molecule imaging.
Intracellular Labeling: Effective for labeling and tracking intracellular proteins and other biomolecules.
Multiplex Imaging: Can be used in combination with other fluorescent dyes for multi-color imaging.
Mechanism of Action
The mechanism of action of Janelia Fluor 525, SE involves its ability to form stable amide bonds with primary amines through its NHS ester group . This allows the dye to be conjugated to proteins, antibodies, and other biomolecules, facilitating their visualization under fluorescence microscopy . The incorporation of azetidine rings into the fluorophore structure enhances its quantum yield and photostability, making it highly effective for imaging applications .
Comparison with Similar Compounds
Janelia Fluor 525, SE is unique due to its high quantum yield and photostability, which are achieved through the incorporation of azetidine rings . Similar compounds include:
Alexa Fluor 532: Another yellow fluorescent dye with similar excitation and emission properties.
Alexa Fluor 514: A fluorescent dye with slightly different spectral properties.
Atto 532: A yellow fluorescent dye used in similar imaging applications.
CF514 and CF532: Fluorescent dyes with comparable properties.
Janelia Fluor 525, SE stands out due to its superior brightness and stability, making it a preferred choice for many advanced imaging techniques .
Properties
Molecular Formula |
C31H21F4N3O7 |
|---|---|
Molecular Weight |
623.5 g/mol |
IUPAC Name |
2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)xanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C31H21F4N3O7/c32-30(33)12-36(13-30)17-2-5-20-23(10-17)44-24-11-18(37-14-31(34,35)15-37)3-6-21(24)27(20)22-9-16(1-4-19(22)28(41)42)29(43)45-38-25(39)7-8-26(38)40/h1-6,9-11H,7-8,12-15H2 |
InChI Key |
VPHPPEABRFKVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+]5CC(C5)(F)F)C=C4OC6=C3C=CC(=C6)N7CC(C7)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]thiourea](/img/structure/B11927376.png)

![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)


![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)

![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)



